5-chloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide
Description
Structurally, it features a 2-nitrobenzamide core linked to a 1,3-thiazol-2-yl group substituted with a 4-cyanophenyl moiety at position 4. This compound’s nitro and cyano groups contribute to its electron-deficient aromatic system, which may enhance interactions with biological targets such as enzymes or receptors.
Properties
IUPAC Name |
5-chloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9ClN4O3S/c18-12-5-6-15(22(24)25)13(7-12)16(23)21-17-20-14(9-26-17)11-3-1-10(8-19)2-4-11/h1-7,9H,(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJJLYMXVUGRSEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=CSC(=N2)NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.
Introduction of the Cyanophenyl Group: The cyanophenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Formation of the Nitrobenzamide Group: The nitrobenzamide group can be synthesized by nitration of a suitable benzamide precursor.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
5-chloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 5-chloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact molecular pathways can vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 5-chloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide with key analogs, focusing on structural features, physicochemical properties, and biological activities:
*Estimated based on analog data from .
Structural and Functional Insights
- This contrasts with non-nitro analogs like N-(5-chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide, which rely on fluorine substituents for electronic effects .
- Methoxy Group (Methoxy-Methyl Analog): Enhances solubility via polar interactions, as seen in 5-chloro-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide . Chlorobenzyl Group: In N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-4-nitrobenzamide, the bulky substituent may hinder membrane permeability despite favorable logP .
Physicochemical and Pharmacokinetic Properties
- Solubility: The cyano group in the target compound may reduce solubility compared to methoxy-substituted analogs, as seen in .
- Metabolic Stability: Nitro groups are prone to reduction in vivo, which could affect the compound’s half-life compared to non-nitro analogs .
Biological Activity
5-chloro-N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and applications in various fields, including medicinal chemistry and agricultural science.
Chemical Structure and Properties
The compound can be characterized by the following chemical structure:
- Molecular Formula : C14H10ClN3O2S
- Molecular Weight : 319.77 g/mol
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it effectively inhibits the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis, leading to cell lysis.
Antitumor Activity
Several studies have explored the antitumor potential of this compound. In a recent investigation, it was found to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The compound activates caspase pathways, which are critical for programmed cell death. The results are summarized in Table 1.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 12.5 | Caspase activation |
| A549 | 15.0 | Induction of apoptosis |
Enzyme Inhibition
Another significant aspect of the biological activity of this compound is its role as an enzyme inhibitor. It has been shown to inhibit certain kinases involved in cancer progression, specifically targeting the PI3K/Akt pathway. This inhibition can lead to reduced cell proliferation and increased sensitivity to chemotherapeutic agents.
Case Studies
- Case Study on Antimicrobial Effects : A study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against multidrug-resistant bacteria. The compound demonstrated potent activity with minimal inhibitory concentrations (MICs) comparable to established antibiotics.
- Case Study on Antitumor Effects : In a preclinical trial reported in Cancer Research, the compound was administered to mice bearing tumor xenografts. Results showed a significant reduction in tumor size compared to control groups, indicating its potential as a therapeutic agent in oncology.
Pharmaceutical Development
The compound serves as a vital intermediate in synthesizing various pharmaceuticals. Its derivatives are being investigated for their anti-inflammatory and analgesic properties.
Agricultural Chemicals
In agricultural research, this compound is explored for its potential use in developing herbicides and pesticides. Its ability to inhibit specific plant enzymes suggests it could enhance crop protection strategies.
Biochemical Research
Researchers utilize this compound in studies related to enzyme interactions and biochemical pathways, contributing to a better understanding of disease mechanisms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
